
7-Methoxy-2,3-dihydro-1H-inden-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3-dihydro-1H-inden-4-amine: is an organic compound with the molecular formula C10H13NO indanes , which are bicyclic structures consisting of a benzene ring fused to a cyclopentane ring. The presence of a methoxy group at the 7th position and an amine group at the 4th position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3-dihydro-1H-inden-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available .
Reduction: The carbonyl group of 7-methoxyindanone is reduced to form .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3-dihydro-1H-inden-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding or compounds.
Reduction: The compound can be reduced to form .
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as or .
Reducing Agents: Such as or .
Substitution Reagents: Such as or .
Major Products
Oxidation: Formation of or .
Reduction: Formation of derivatives.
Substitution: Formation of various substituted indanes depending on the reagents used.
Scientific Research Applications
7-Methoxy-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with and in biological systems.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2,3-dihydro-1H-inden-1-amine
- 4-Methoxy-2,3-dihydro-1H-inden-2-amine
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
7-Methoxy-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the methoxy group at the 7th position and the amine group at the 4th position allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6H,2-4,11H2,1H3 |
InChI Key |
JSCBFNQMRFSYMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


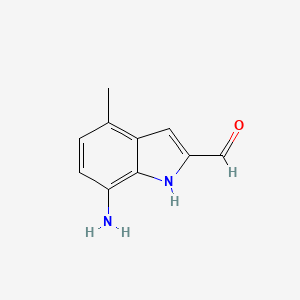
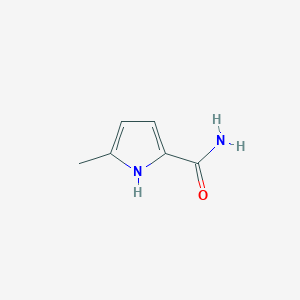

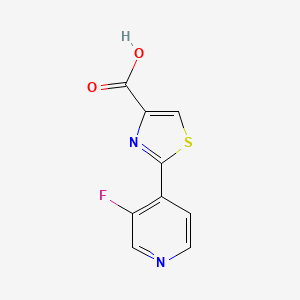

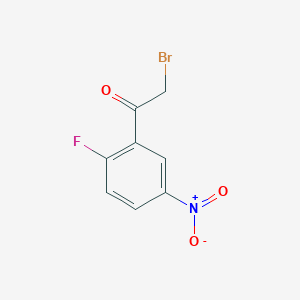
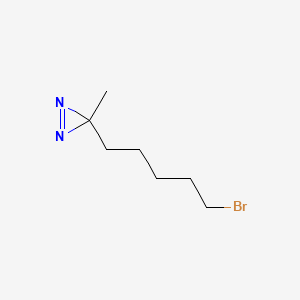

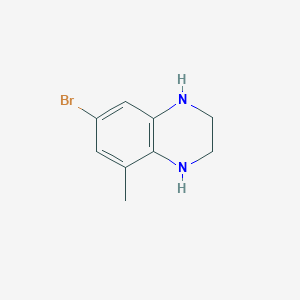

![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


